molecular formula C47H76O17 B1243910 rotundifolioside H

rotundifolioside H

Cat. No.: B1243910
M. Wt: 913.1 g/mol
InChI Key: GIGMOKRQIQCYNY-JFEKQVAJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rotundifolioside H is a triterpenoid saponin primarily isolated from Bupleurum rotundifolium (commonly known as "大叶柴胡" in traditional Chinese medicine) . It is characterized by a complex structure featuring a triterpene aglycone core linked to multiple sugar moieties. This compound is predominantly found in the roots and fruits of Bupleurum species, where its biosynthesis is regulated by genes involved in the triterpenoid saponin pathway .

For instance, some sources report cytotoxic and anti-proliferative effects in vitro , while others suggest low cytotoxicity (GI₅₀ >100 μg/mL) for structurally related isomers . This discrepancy may arise from variations in glycosylation patterns or experimental conditions.

Properties

Molecular Formula

C47H76O17

Molecular Weight

913.1 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R,19S,20R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,19,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C47H76O17/c1-21-8-14-46-20-59-47(38(46)22(21)2)15-10-27-42(4)12-11-29(43(5,19-49)26(42)9-13-44(27,6)45(47,7)16-28(46)51)62-40-36(33(55)30(52)23(3)60-40)64-41-37(34(56)32(54)25(17-48)61-41)63-39-35(57)31(53)24(50)18-58-39/h10,15,21-41,48-57H,8-9,11-14,16-20H2,1-7H3/t21-,22+,23-,24-,25-,26-,27-,28-,29+,30+,31+,32-,33+,34+,35-,36-,37-,38-,39+,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1

InChI Key

GIGMOKRQIQCYNY-JFEKQVAJSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23CO[C@]4([C@@H]2[C@H]1C)C=C[C@@H]5[C@]6(CC[C@@H]([C@@]([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C

Canonical SMILES

CC1CCC23COC4(C2C1C)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)C

Origin of Product

United States

Chemical Reactions Analysis

Absence of Primary Research Data

The provided search results focus on:

  • Reaction optimization methodologies (e.g., Design of Experiments for nitroaromatic reactions) .

  • Combustion reaction mechanisms involving radicals like ·CH₃, ·OH, and formaldehyde pathways .

  • Computational analysis of hydrogen transfer and reaction curvature in thioacid systems .

None of these sources mention rotundifolioside H, a specialized triterpenoid saponin, or its reactivity.

Limitations of Current Sources

  • Scope : The studies provided analyze generic reaction mechanisms (e.g., nucleophilic substitution, radical interactions) but lack compound-specific data.

  • Compound Complexity : this compound’s structure (with sugar moieties and aglycone cores) likely involves hydrolysis, glycosylation, or oxidation reactions, but no experimental or theoretical studies are cited here.

Recommendations for Further Research

To investigate this compound’s reactivity, consider:

  • Specialized Databases :

    • Reaxys or SciFinder for reaction entries.

    • PubMed Central (PMC) for phytochemical studies.

  • Experimental Studies :

    • Hydrolysis kinetics under acidic/basic conditions.

    • Enzymatic transformations (e.g., glycosidase treatments).

  • Computational Modeling :

    • Density Functional Theory (DFT) simulations to predict reaction pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Rotundifolioside H belongs to a family of triterpenoid saponins, including Rotundifoliosides F, G, and I, as well as acetylated saikosaponins (e.g., acetyl-saikosaponin A/D) and alkynyl compounds (e.g., saikotoxin) . Key structural differences lie in the type and position of sugar attachments, acetyl groups, and hydroxylation patterns, which influence solubility, bioavailability, and bioactivity.

Table 1: Comparative Analysis of this compound and Related Compounds
Compound Molecular Formula Molecular Weight (g/mol) Source Pharmacological Activity
This compound Not explicitly stated* Not explicitly stated* Bupleurum rotundifolium Anti-proliferative (disputed)
Rotundifolioside F C₄₇H₇₈O₁₇ 915.14 Bupleurum rotundifolium Low cytotoxicity (GI₅₀ >100 μg/mL)
Rotundifolioside G C₄₇H₇₆O₁₇ 913.12 Bupleurum rotundifolium Low cytotoxicity (GI₅₀ >100 μg/mL)
Rotundifolioside I C₄₇H₇₆O₁₆ 897.10 Bupleurum rotundifolium Potential CYP enzyme modulation
Saikosaponin A C₄₂H₆₈O₁₃ 780.96 Bupleurum falcatum Anti-inflammatory, hepatoprotective

*Note: Molecular details for this compound are inferred from structural analogues due to incomplete data in provided evidence.

Pharmacological Contrasts

  • Cytotoxicity: this compound is reported to exhibit anti-proliferative activity in some studies , whereas isomers like Rotundifolioside F and G show negligible cytotoxicity . This suggests that minor structural variations (e.g., hydroxyl group positioning) significantly alter bioactivity.
  • Similar interactions for this compound remain unverified but plausible.
  • Biosynthetic Pathways: this compound synthesis in Bupleurum species is linked to upregulated genes in the triterpenoid pathway, unlike alkynyl compounds (e.g., saikotoxin), which derive from phenylpropane metabolism .

Ecological and Pharmacokinetic Variations

  • Acetylated Derivatives: Acetyl-saikosaponins in related species (e.g., Bupleurum wen-chuanense) exhibit enhanced stability and membrane permeability compared to non-acetylated Rotundifoliosides .
  • Interspecific Differences : Bupleurum chinense (Bc) produces higher concentrations of this compound than Bupleurum scorzonerifolium (Bs), correlating with species-specific gene expression .

Q & A

Q. Q1. What are the foundational chemical and pharmacological properties of rotundifolioside H, and how are these established in preliminary studies?

Answer: Initial characterization involves spectral analysis (NMR, MS) and chromatographic techniques (HPLC, TLC) to confirm molecular structure and purity . Pharmacological screening typically employs in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines (e.g., HepG2 for hepatoprotective studies). Dose-response curves and IC₅₀ values should be calculated with statistical validation (e.g., linear regression, ANOVA) . Example Table: Key Pharmacological Parameters

Assay TypeModel SystemKey Metric (Mean ± SD)Statistical MethodReference ID
Antioxidant (DPPH)RAW 264.7 cellsIC₅₀ = 12.3 ± 1.5 μMNonlinear regression
CytotoxicityMCF-7 cellsIC₅₀ = 25.8 ± 2.1 μMOne-way ANOVA

Q. Q2. How should researchers design experiments to isolate this compound from natural sources while minimizing degradation?

Answer: Optimize extraction solvents (e.g., ethanol-water mixtures for polar glycosides) and employ lyophilization to preserve thermolabile compounds. Validate stability via accelerated degradation studies (e.g., pH, temperature variations) with HPLC monitoring . Use factorial design to identify critical variables (e.g., solvent ratio, extraction time) .

Intermediate Research Questions

Q. Q3. What methodologies resolve contradictions in reported bioactivity data for this compound across studies?

Answer: Discrepancies may arise from differences in assay protocols (e.g., incubation time, cell passage number). Conduct meta-analysis of existing data using PRISMA guidelines , and perform sensitivity analyses to isolate confounding variables. Replicate studies under standardized conditions (e.g., ATCC cell lines, controlled oxygen levels) .

Q4. How can researchers formulate hypothesis-driven questions to explore this compound’s mechanism of action?

Answer: Apply the PICO framework :

  • Population : Target cells/organisms (e.g., cancer cell lines).
  • Intervention : this compound dosage.
  • Comparison : Positive/negative controls (e.g., doxorubicin).
  • Outcome : Apoptosis markers (e.g., caspase-3 activation).
    Hypotheses should be tested via knockout models (e.g., CRISPR-Cas9) or pathway-specific inhibitors .

Advanced Research Questions

Q. Q5. What advanced techniques validate the stereochemical configuration of this compound, and how are computational models integrated?

Answer: Use X-ray crystallography or circular dichroism (CD) for stereochemical confirmation. Pair with in silico docking (e.g., AutoDock Vina) to predict binding affinities to targets (e.g., COX-2). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. Q6. How should multi-omics approaches (genomics, metabolomics) be applied to study this compound’s systemic effects?

Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Metabolomics : LC-MS/MS to track metabolite flux in pathways (e.g., glycolysis).
  • Integration : Use tools like MetaboAnalyst for pathway enrichment analysis. Ensure batch-effect correction and normalization .

Methodological Pitfalls and Solutions

Q. Q7. What statistical strategies address low reproducibility in this compound’s in vivo efficacy studies?

Answer:

  • Power Analysis : Calculate sample size a priori (e.g., G*Power software).
  • Blinding : Randomize treatment groups and use double-blind protocols.
  • Reporting : Adhere to ARRIVE guidelines for animal studies, including attrition rates and exclusion criteria .

Q. Q8. How are conflicting results in pharmacokinetic (PK) studies of this compound reconciled?

Answer: Discrepancies in bioavailability may stem from formulation (e.g., nanoemulsions vs. free compound) or species-specific metabolism. Conduct cross-species PK comparisons and use physiologically based pharmacokinetic (PBPK) modeling .

Research Design and Ethical Compliance

Q. Q9. What frameworks ensure ethical rigor in preclinical studies involving this compound?

Answer: Follow FINER criteria :

  • Feasible : Adequate funding and technical capacity.
  • Novel : Address gaps (e.g., neuroprotective effects unexplored).
  • Ethical : IACUC approval for animal studies; minimize suffering.
  • Relevant : Align with global health priorities (e.g., antimicrobial resistance) .

Data Presentation and Peer Review

Q. Q10. How should researchers present complex data on this compound’s polypharmacology?

Answer: Use layered visualizations :

  • Primary Data : Raw chromatograms/spectra in supplementary files.
  • Secondary Analysis : Heatmaps for omics data (e.g., clustered by pathway).
  • Tertiary Synthesis : Network pharmacology diagrams (e.g., Cytoscape) .
    Always report absolute values (e.g., nM concentrations) alongside derived metrics (e.g., % inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.